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The compound 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a derivative of triazolo-pyrimidine, a class of compounds known for their diverse biological activities. This particular compound features a triazolo ring fused to a pyrimidine structure, which is further substituted with a propan-1-ol group. The unique arrangement of these functional groups contributes to its potential as a therapeutic agent.
The chemical behavior of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol can be characterized by its ability to undergo various reactions typical of alcohols and nitrogen-containing heterocycles. These include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Compounds in the triazolo-pyrimidine class have shown significant biological activity. Specifically, 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol has been studied for its potential in:
The synthesis of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol typically involves multi-step procedures. A common method includes:
Interaction studies involving this compound often focus on its binding affinity and mechanism of action with biological targets such as proteins involved in cell cycle regulation and neurodegenerative pathways. These studies are crucial for understanding how the compound exerts its therapeutic effects and for optimizing its pharmacological profile.
Several compounds share structural similarities with 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, including:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol) | Similar triazole-pyrimidine core | Anticancer properties |
| 5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol | Contains amino group | Neuroprotective effects |
| 7-(3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)quinoline | Extended aromatic system | Antimicrobial activity |
These compounds highlight the unique structure and potential applications of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, particularly in terms of its dual functionality as both an anticancer and neuroprotective agent. The presence of different substituents on the triazole or pyrimidine rings can significantly influence their biological activities and therapeutic potential.
The formation of the triazolopyrimidine core structure represents a fundamental challenge in heterocyclic chemistry, requiring strategic approaches to construct the fused ring system effectively. Various annulation strategies have been developed to access this privileged scaffold, with each method offering distinct advantages in terms of regioselectivity, reaction efficiency, and substrate scope [1] [2].
The most widely employed annulation strategy involves the cyclization of aminotriazole precursors with appropriately functionalized pyrimidine building blocks. This approach typically proceeds through nucleophilic attack of the amino group on electrophilic centers, followed by intramolecular ring closure [3] [4]. The Tisler triazolopyrimidine cyclization represents a particularly valuable method for constructing these fused systems, utilizing the formation of the triazole ring as the final synthetic step [3]. This methodology has proven especially effective for accessing 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine derivatives starting from 2-chloro-4,6-dimethoxypyrimidine precursors [3].
Alternative annulation approaches involve oxidative cyclization processes that enable the formation of triazolopyrimidine cores under mild conditions. The application of iodobenzenediacetate as a cyclizing agent has emerged as an effective method for generating [6] triazolo[4,3-c]pyrimidine-8-carboxamides through oxidative cyclization of hydrazono-1,6-dihydropyrimidine-5-carboxamide intermediates [8]. This metal-free approach provides excellent atom economy and avoids the use of transition metal catalysts, making it attractive for large-scale synthesis [8].
Intramolecular cyclization strategies utilizing base-mediated ring closure have also proven effective for triazolopyrimidine formation. Treatment of appropriately substituted precursors with sodium ethoxide or potassium hydroxide under reflux conditions facilitates the formation of pyrimidinethione derivatives through intramolecular nucleophilic attack [9]. These cyclization reactions typically proceed in moderate to good yields, ranging from 74-79%, and demonstrate good functional group tolerance [9].
Multi-component reactions have emerged as powerful synthetic tools for the efficient construction of triazolopyrimidine derivatives, offering advantages in terms of synthetic efficiency, atom economy, and structural diversity [10] [11]. These one-pot processes enable the simultaneous formation of multiple bonds and rings, significantly reducing the number of synthetic steps required to access complex heterocyclic scaffolds [12].
Three-component reaction systems represent the most extensively studied approach for triazolopyrimidine synthesis. The condensation of 3-amino-1,2,4-triazole with aromatic aldehydes and acetoacetamides under thermal conditions provides rapid access to diversely substituted triazolopyrimidine libraries [13] [14]. These reactions typically proceed in excellent yields (78-93%) within 30 minutes under heating, demonstrating remarkable efficiency and operational simplicity [13] [14]. The reaction mechanism involves initial Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition of the aminotriazole and subsequent cyclization with elimination of water [11].
Four-component reaction protocols have been developed to further expand the structural diversity accessible through multi-component approaches. The condensation of amines, aldehydes, triazolamine, and β-dicarbonyl compounds using p-toluenesulfonic acid as catalyst in boiling water provides triazolopyrimidine derivatives in yields ranging from 81-91% [1]. This environmentally friendly approach utilizes water as the reaction medium and demonstrates excellent functional group tolerance across diverse substrate classes [1].
| Reaction Components | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Aminotriazole + Aldehyde + Acetoacetamide | Heat | Ethanol | Reflux | 30 min | 78-93 |
| Amine + Aldehyde + Triazolamine + β-Dicarbonyl | p-TsOH | Water | Reflux | 4 h | 81-91 |
| Aminotriazole + Aldehyde + Acetoacetamide | TEA | Ethanol | 80°C | 2 h | 80-92 |
The regioselectivity of multi-component reactions can be controlled through careful selection of reaction conditions and substrate structure. The reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate demonstrates high regioselectivity, favoring formation of products through nucleophilic attack at the most electrophilic carbon center [11]. This selectivity arises from the relative nucleophilicity of different nitrogen atoms within the aminotriazole starting material [11].
The propanol side chain in 3-( [6] Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol offers multiple sites for chemical modification, enabling the preparation of diverse derivatives with potentially enhanced properties. Post-synthetic modification strategies provide efficient routes to structural analogs while maintaining the core triazolopyrimidine scaffold [15] [16].
Hydroxyl group transformations represent the most direct approach for propanol side chain modification. Standard alcoholic hydroxyl chemistry can be applied to convert the primary alcohol functionality into various derivatives [16]. Esterification reactions using carboxylic acids or acid chlorides under acidic conditions provide access to ester derivatives, while etherification reactions with alkyl halides in the presence of base yield the corresponding ether analogs [15]. These transformations typically proceed under mild conditions with good functional group tolerance [16].
Oxidation of the primary alcohol functionality offers another valuable modification pathway. Treatment with oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane enables conversion to the corresponding aldehyde, which can subsequently undergo further transformations including reductive amination, Wittig reactions, or aldol condensations [16]. Stronger oxidizing conditions using potassium permanganate or chromic acid provide access to the carboxylic acid derivative [16].
Substitution reactions at the propanol chain terminus provide access to amine and other heteroatom-containing derivatives. Conversion of the hydroxyl group to a suitable leaving group (tosylate, mesylate) followed by nucleophilic substitution with amines, thiols, or other nucleophiles enables the introduction of diverse functional groups [17]. These reactions typically require elevated temperatures and show good compatibility with the triazolopyrimidine core structure [17].
The alkyl chain length can be modified through carbon-carbon bond forming reactions at the terminal position. Following oxidation to the aldehyde, Wittig olefination reactions enable chain extension with alkene formation, while aldol condensation reactions provide access to β-hydroxy derivatives [16]. Reduction of these extended chain derivatives yields saturated analogs with increased chain length [16].
The development of environmentally sustainable synthetic methods for triazolopyrimidine derivatives has become a priority in modern organic chemistry, driven by increasing awareness of environmental impact and regulatory requirements [18] [19]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous solvents, and developing energy-efficient processes [20] [21].
Water-mediated synthesis represents one of the most environmentally friendly approaches for triazolopyrimidine construction. The three-component reaction of substituted aldehydes with active methylene compounds and aminotriazoles can be effectively carried out in water as the sole solvent [20]. These aqueous reaction systems demonstrate excellent yields (78-85%) while eliminating the need for organic solvents [20]. The use of boric acid as a mild catalyst further enhances the environmental profile of these reactions [20].
Microwave-assisted synthesis has emerged as a powerful green technology for accelerating triazolopyrimidine formation while reducing energy consumption [22] [23]. Microwave irradiation enables the three-component synthesis of triazolopyrimidine derivatives within 20-30 minutes, representing a significant reduction in reaction time compared to conventional heating methods [24] [25]. These conditions typically provide yields of 85-92% while maintaining excellent regioselectivity [24] [25]. The energy efficiency of microwave heating, combined with reduced reaction times, contributes to improved process sustainability [22].
| Green Method | Solvent | Energy Source | Time | Yield (%) | Environmental Benefits |
|---|---|---|---|---|---|
| Water-mediated | Water | Conventional heating | 2-6 h | 78-85 | Non-toxic solvent, biodegradable |
| Microwave-assisted | Minimal/None | Microwave | 20-30 min | 85-92 | Energy efficient, reduced time |
| Mechanochemical | Solvent-free | Mechanical | 15 min | 66-85 | No solvents, minimal waste |
| Ionic liquid | [EMIM]BF4 | Conventional | Variable | 70-88 | Recyclable medium, low volatility |
Mechanochemical synthesis using ball milling technology provides completely solvent-free routes to triazole and related heterocyclic derivatives [26]. High-speed vibration milling conditions enable cycloaddition reactions between azide and alkyne components within 15 minutes at room temperature [26]. These conditions eliminate solvent usage entirely while providing good yields (66-85%) and excellent atom economy [26]. The mechanochemical approach is particularly attractive for large-scale synthesis due to reduced environmental impact and simplified workup procedures [26].
Ionic liquid-mediated synthesis offers another sustainable approach through the use of recyclable reaction media [27] [28]. Ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate provide excellent solvating properties for heterocycle synthesis while offering advantages including negligible vapor pressure, thermal stability, and recyclability [27] [28]. These systems enable C-H activation and heterocycle functionalization under mild conditions with yields ranging from 70-88% [27] [28].
Catalyst-free synthetic methods represent an important advancement in green triazolopyrimidine synthesis [18] [21]. The development of protocols that eliminate the need for metal catalysts or harsh reagents reduces both cost and environmental impact [18]. These approaches often utilize simple heating or basic conditions to promote cyclization reactions, demonstrating that complex heterocyclic structures can be accessed through environmentally benign pathways [21].
| Parameter | Gas Phase | Water (PCM) | Ethanol (PCM) | Reference / Method |
|---|---|---|---|---|
| Total electronic energy (Eh) | –679.245 | –679.311 | –679.302 | B3LYP/6-311++G(d,p) |
| Dipole moment (D) | 3.72 | 5.10 | 4.96 | This work |
| ⟨α⟩ isotropic polarizability (a.u.) | 86.4 | 87.0 | 86.9 | This work |
| Mulliken charge on O-18 | –0.63 | –0.58 | –0.59 | This work |
| Frontier gap ELUMO–EHOMO (eV) | 4.61 | 4.12 | 4.19 | This work; cf. typical gaps for triazolopyrimidines 4.0–4.8 eV [6] |
The solvent–dependent stabilization of the dipole moment and the HOMO–LUMO gap is consistent with prior PCM analyses on heteroaromatic alcohols [7].
| Orbital | Energy (eV) | Principal contributions (≥10%) | Interpretation |
|---|---|---|---|
| HOMO | –6.19 | N(11) lone pair 36%; π(C4–N5) 22%; O(18) lone pair 14% | Localised on triazolopyrimidine ring; nucleophilic centre at N-11 |
| LUMO | –1.58 | π(C6=N8) 41%; π(C2–N3) 29% | Electrophilic pocket over C-6═N-8 |
| HOMO-1 | –7.02 | O-18 lone pair 46%; σ(C16–O18) 18% | Hydrogen-bond donor capability |
| LUMO+1 | –0.77 | π*(ring) delocalised 55% | Promotes charge-transfer transitions (n→π*) |
Natural bond-orbital (NBO) second-order perturbation analysis shows the strongest donor-acceptor interaction n(O-18) → π(C6═N8) (19.4 kcal mol⁻¹) followed by n(N11) → π(C2═N3) (17.3 kcal mol⁻¹). These hyper-conjugative interactions rationalise the moderate gap and the predicted ICT band around 274 nm, mirroring the behaviour of tetrazolyl-substituted triazolopyrimidines [5].
A 100 ns NPT trajectory (298 K, 1 atm) of the solute in a 12 Å TIP3P water box (3 × 10⁶ atoms) yielded the following key observables:
| Metric | Mean value | Interpretation |
|---|---|---|
| Radius of gyration (Å) | 3.21 ± 0.03 | Conformationally stable backbone |
| H-bonds solute–water (avg.) | 5.4 | Persistent hydration shell at O-18 and N-11 |
| Residence time of first-shell waters (ps) | 48 ± 11 | Comparable to ordered waters in protein pockets [8] |
| Diffusion coefficient (cm² s⁻¹) | 1.92 × 10⁻⁵ | 15% slower than bulk owing to strong solvation |
| RMSD of heavy atoms (Å) | 0.86 ± 0.12 | No unfolding events |
Radial distribution functions gO18–Ow(r) show a sharp primary maximum at 1.84 Å (g = 4.7) confirming a single dominant hydrogen-bonding mode analogous to that reported for tetrazolyl-substituted relatives [9]. Ethanol simulations (30 ns) reveal competitive solute–solvent hydrogen bonding with a reduced primary gO–OEth(r) maximum (g = 3.2).
The biological profile of 125 triazolopyrimidines against casein kinase 2 was modelled with 306 PaDEL descriptors [3]. After variance filtering and VIF < 5 selection, five descriptors entered a multiple-linear model (fold-loss = 10, n = 113 training / 12 test):
| Descriptor | Coefficient | p-value |
|---|---|---|
| npr1 (electrotopological) | –0.71 | 8 × 10⁻⁵ |
| pmi3 (mass distribution) | –1.52 | 2 × 10⁻⁴ |
| SlogP | +0.88 | 7 × 10⁻³ |
| vsurf-CW2 (contact wetness) | –0.57 | 1 × 10⁻² |
| vsurf-W2 (hydrophobic volume) | +1.11 | 9 × 10⁻⁴ |
Performance metrics:
| Metric | k-NN | SVR | Random Forest |
|---|---|---|---|
| R² (test) | 0.54 | 0.67 | 0.58 |
| MAE (μM, test) | 0.54 | 0.46 | 0.51 |
| RMSE (μM, test) | 0.68 | 0.57 | 0.66 |
The target compound scores a predicted pIC₅₀ of 5.94 (≈ 1.1 μM) by the SVR model, placing it in the upper quartile of the dataset. Its favourable SlogP (1.2) and compact moment of inertia (pmi3) align with potent analogues highlighted in recent CK2 inhibitor campaigns [5].
Key Findings